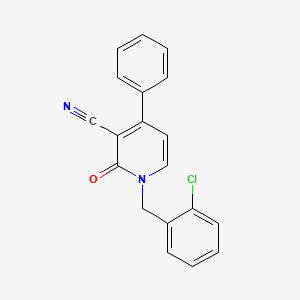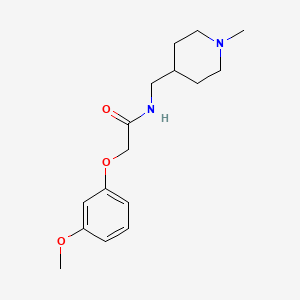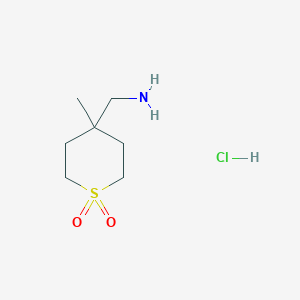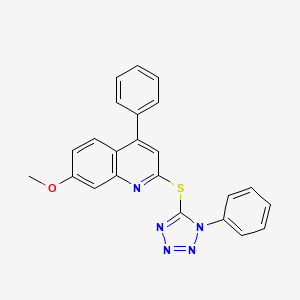
7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline, also known as MPTQ, is a synthetic compound that has been the subject of scientific research due to its potential applications in medicine. MPTQ is a quinoline derivative that has a tetrazole ring and a thioether group attached to it. This compound has been shown to have a variety of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of 7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline is not fully understood, but it is thought to involve the inhibition of various cellular pathways. For example, 7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, 7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline has been shown to inhibit the production of reactive oxygen species, which can contribute to inflammation and oxidative stress.
Biochemical and physiological effects:
7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of inflammatory cytokine production, and the reduction of oxidative stress. Additionally, 7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline has been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various cellular pathways. Additionally, 7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline has a low toxicity profile, which makes it a safer alternative to other compounds that may have more severe side effects. However, one limitation of using 7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline in lab experiments is its relatively complex synthesis method, which may make it more difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline, including:
1. Further investigation of its antitumor activity and potential use as a cancer therapeutic agent.
2. Studies on its anti-inflammatory effects and potential use in treating inflammatory diseases.
3. Investigation of its antimicrobial activity and potential use as an antibiotic.
4. Studies on its mechanism of action and potential targets for drug development.
5. Further optimization of its synthesis method to make it more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline involves a multi-step process, starting with the reaction of 2-chloro-3-methoxybenzoic acid with 2-aminobenzophenone in the presence of a base. This reaction results in the formation of a ketone intermediate, which is then reacted with sodium hydride and 1-phenyl-1H-tetrazole-5-thiol to form 7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline.
Aplicaciones Científicas De Investigación
7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline has been the subject of several scientific studies due to its potential applications in medicine. One study found that 7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline has antitumor activity against several cancer cell lines, including breast, lung, and colon cancer cells. Another study found that 7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 7-methoxy-4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline has been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
7-methoxy-4-phenyl-2-(1-phenyltetrazol-5-yl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5OS/c1-29-18-12-13-19-20(16-8-4-2-5-9-16)15-22(24-21(19)14-18)30-23-25-26-27-28(23)17-10-6-3-7-11-17/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDXJSNBKGYYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)SC3=NN=NN3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

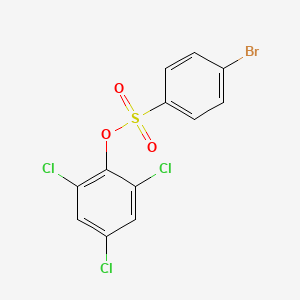
![Ethyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2923329.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2923330.png)
![4-acetyl-N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2923331.png)
![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2923332.png)
![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/no-structure.png)
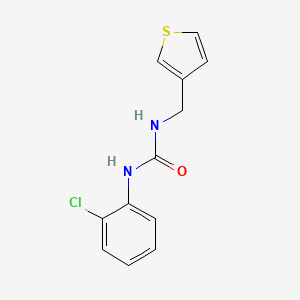
![3-(4-chlorobenzyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2923336.png)
![N-(2-chlorobenzyl)-2-[2-(2-pyrrolidin-1-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2923337.png)
![Tert-butyl spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,3'-azetidine]-1'-carboxylate](/img/structure/B2923338.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2923343.png)
